3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Overview
Description
3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C13H13NO2S and a molecular weight of 247.32 g/mol This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with thiazolidin-4-one derivatives under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring is substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazolidin-4-one: Lacks the 2-oxoethylidene group, resulting in different chemical reactivity.
2-Phenyl-1,3-thiazolidin-4-one: Contains a phenyl group instead of the 2-methylphenyl group, leading to variations in biological activity.
3-Methyl-1,3-thiazolidin-4-one: Lacks the 2-(2-methylphenyl)-2-oxoethylidene group, affecting its overall properties.
Uniqueness
3-Methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to the presence of both the 2-methylphenyl and 2-oxoethylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3/b13-7+ |
InChI Key |
YSQSLFIVXOKSGK-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/2\N(C(=O)CS2)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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